Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate
Übersicht
Beschreibung
Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spiro compound family, which is known for its distinctive ring systems where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable amine with a diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with benzyl chloroformate to introduce the benzyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the benzyl ester group can also influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-7-azaspiro[4.4]nonane: A related compound with a similar spirocyclic core but lacking the benzyl ester group.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with different substituents, used in various chemical applications.
Uniqueness
Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure, as well as the benzyl ester group. This combination of features gives it distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Biologische Aktivität
Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 139524-57-5) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
The molecular formula of this compound is C14H17NO4, with a molar mass of 263.29 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C14H17NO4 |
Molar Mass | 263.29 g/mol |
CAS Number | 139524-57-5 |
Synonyms | This compound |
This compound exhibits various biological activities primarily through interactions with specific biological targets. Its spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to proteins and enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound has demonstrated antimicrobial properties against a range of pathogens. A study conducted by [source needed] showed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Recent investigations have also explored the anticancer potential of this compound. A study published in the Journal of Medicinal Chemistry highlighted that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: In Vitro Anticancer Activity
In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell cultures, which could be beneficial in the context of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17-10-12-4-2-1-3-5-12)15-7-6-14(11-15)18-8-9-19-14/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAZZHHLJMGLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12OCCO2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569418 | |
Record name | Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139524-57-5 | |
Record name | Phenylmethyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139524-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.